
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde typically involves the reaction of 8-methoxyquinoline with appropriate reagents to introduce the hydroxyl and aldehyde functional groups. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the 3-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar methodologies to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-8-methoxyquinoline-3-methanol.
Substitution: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
科学的研究の応用
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the aldehyde group can participate in covalent interactions with nucleophilic sites on proteins and other biomolecules .
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde: Similar structure but with the methoxy group at the 6-position.
8-Hydroxyquinoline-2-carbaldehyde: Similar structure but with the hydroxyl group at the 8-position and the aldehyde group at the 2-position.
2-Methoxyquinoline-3-carbaldehyde: Lacks the hydroxyl group, only has the methoxy and aldehyde groups.
Uniqueness
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This unique arrangement allows for specific applications in the synthesis of complex molecules and the development of bioactive compounds .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
8-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(6-13)11(14)12-10(7)9/h2-6H,1H3,(H,12,14) |
InChIキー |
HDBFWZOTYSMEEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)
![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-](/img/structure/B11899352.png)
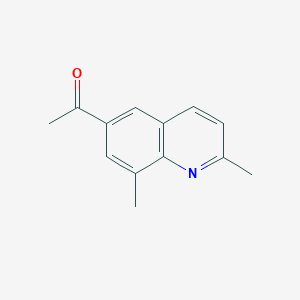
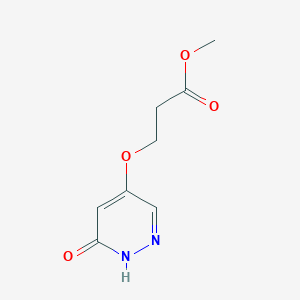
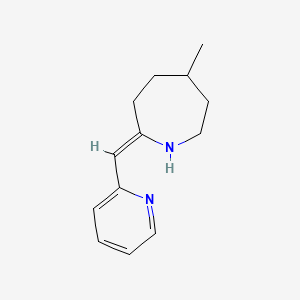


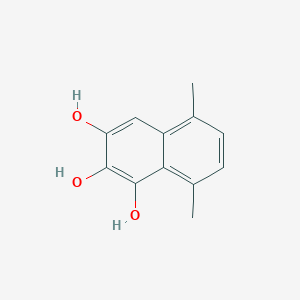



![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)
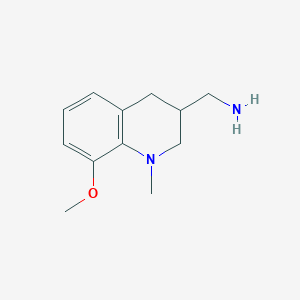
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)
